molecular formula C11H17ClN4S B12822070 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine

Cat. No.: B12822070
M. Wt: 272.80 g/mol
InChI Key: RRWCUSQPWTZYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine typically involves multiple steps. One common method starts with the chlorination of a pyrimidine ring, followed by the introduction of a methylthio group. The final step involves the attachment of a piperidine ring with a methylamine substituent. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chlorinated pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products

Scientific Research Applications

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine

Uniqueness

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research, distinguishing it from other pyrimidine derivatives .

Properties

Molecular Formula

C11H17ClN4S

Molecular Weight

272.80 g/mol

IUPAC Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-N-methylpiperidin-3-amine

InChI

InChI=1S/C11H17ClN4S/c1-13-8-4-3-5-16(7-8)10-6-9(12)14-11(15-10)17-2/h6,8,13H,3-5,7H2,1-2H3

InChI Key

RRWCUSQPWTZYED-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C2=CC(=NC(=N2)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.